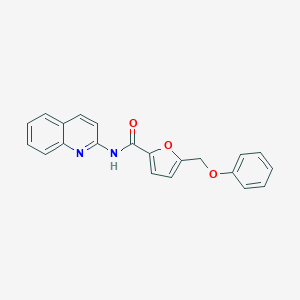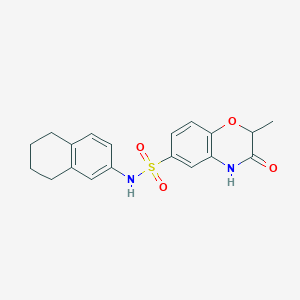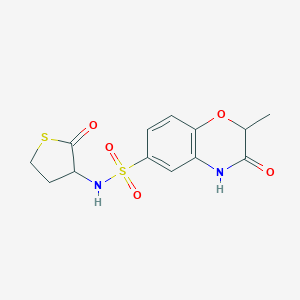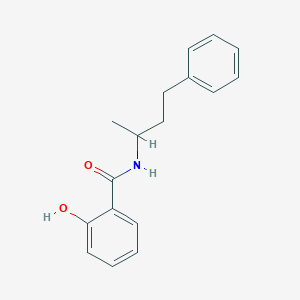![molecular formula C23H21ClN2O3 B270683 4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as PAC-1 and has been studied extensively for its ability to induce apoptosis in cancer cells.
作用机制
PAC-1 induces apoptosis in cancer cells by activating procaspase-3, a key enzyme involved in the apoptotic pathway. This activation leads to the cleavage of various proteins, ultimately resulting in cell death. Additionally, PAC-1 has been shown to induce autophagy in cancer cells, a process that involves the degradation of cellular components to maintain cellular homeostasis.
Biochemical and Physiological Effects:
PAC-1 has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis and autophagy in cancer cells, PAC-1 has been shown to inhibit the growth of cancer stem cells. Additionally, PAC-1 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using PAC-1 in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for studying the apoptotic pathway and developing new cancer therapies. However, one limitation of using PAC-1 in lab experiments is its potential toxicity. Careful consideration must be taken when handling PAC-1 to ensure the safety of researchers.
未来方向
There are several future directions for the study of PAC-1. One potential area of research is the development of new cancer therapies based on the mechanism of action of PAC-1. Additionally, further studies are needed to fully understand the biochemical and physiological effects of PAC-1. Finally, the potential use of PAC-1 in the treatment of inflammatory diseases warrants further investigation.
合成方法
The synthesis of PAC-1 involves the reaction of 4-chloro-3-nitrobenzoic acid with phenoxyacetic acid in the presence of thionyl chloride. The resulting product is then reacted with N-(2-phenylethyl)amine and subsequently hydrolyzed to yield PAC-1.
科学研究应用
PAC-1 has been studied extensively for its potential therapeutic applications in cancer treatment. Studies have shown that PAC-1 induces apoptosis in cancer cells by activating procaspase-3, a key enzyme involved in the apoptotic pathway. This mechanism of action makes PAC-1 a promising candidate for the development of new cancer therapies.
属性
产品名称 |
4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide |
|---|---|
分子式 |
C23H21ClN2O3 |
分子量 |
408.9 g/mol |
IUPAC 名称 |
4-chloro-3-[(2-phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c24-20-12-11-18(23(28)25-14-13-17-7-3-1-4-8-17)15-21(20)26-22(27)16-29-19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,25,28)(H,26,27) |
InChI 键 |
IROVTYYLHCDXLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)


![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide](/img/structure/B270606.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B270612.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B270613.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide](/img/structure/B270614.png)

![N-{4-amino-6-[1-(ethylsulfanyl)ethyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine](/img/structure/B270617.png)

